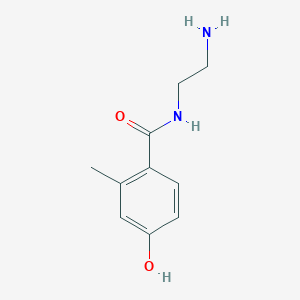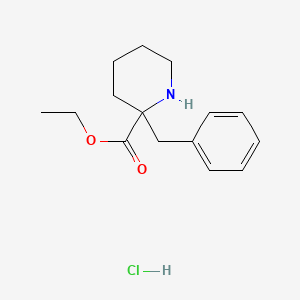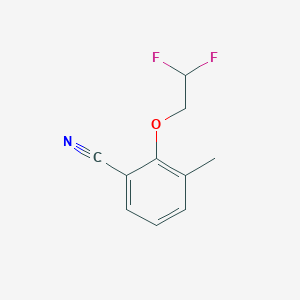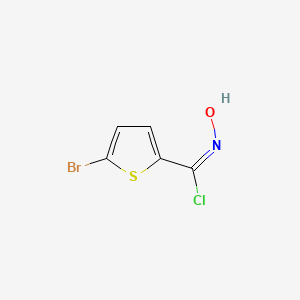![molecular formula C16H15FN2O4 B1411880 2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid CAS No. 1697047-18-9](/img/structure/B1411880.png)
2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid
Overview
Description
2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a benzyloxycarbonyl group, an amino group, and a fluoropyridinyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid typically involves multiple steps:
Protection of the Amino Group: The amino group of the starting material is protected using a benzyloxycarbonyl (Cbz) group.
Formation of the Propanoic Acid Backbone: The protected amino acid is then coupled with a 5-fluoropyridin-3-yl derivative using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the Cbz protecting group under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated peptide synthesizers, continuous flow reactors, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluoropyridinyl group, where nucleophiles such as amines or thiols replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thiol derivatives of the original compound.
Scientific Research Applications
2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of peptide-based drugs and inhibitors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: The compound is utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing the compound to selectively interact with active sites. The fluoropyridinyl group can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-{[(Benzyloxy)carbonyl]amino}-3-(4-fluorophenyl)propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-(3-fluorophenyl)propanoic acid
- 2-{[(Benzyloxy)carbonyl]amino}-3-(2-fluorophenyl)propanoic acid
Uniqueness
2-{[(Benzyloxy)carbonyl]amino}-3-(5-fluoropyridin-3-yl)propanoic acid is unique due to the presence of the fluoropyridinyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in medicinal chemistry for the design of selective inhibitors and drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
3-(5-fluoropyridin-3-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O4/c17-13-6-12(8-18-9-13)7-14(15(20)21)19-16(22)23-10-11-4-2-1-3-5-11/h1-6,8-9,14H,7,10H2,(H,19,22)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIMRIPJRXKLDBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CC(=CN=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Tert-butoxy)carbonyl]-3,3,5,5-tetramethylpiperidine-4-carboxylic acid](/img/structure/B1411797.png)
![1-[2-(3-Bromophenyl)-ethyl]-4-methylpiperazine](/img/structure/B1411799.png)

![tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate](/img/structure/B1411802.png)


![2-[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine](/img/structure/B1411806.png)
![tert-Butyl 3-oxo-2,3,5,6,8,9-hexahydro-7H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate](/img/structure/B1411810.png)


amine](/img/structure/B1411814.png)



